Cas no 2306255-11-6 ((4R)-oxepan-4-ol)

(4R)-オキセパン-4-オールは、光学活性を有する7員環エーテルアルコールの一種であり、分子式C6H12O2で表される。この化合物の(R)-エナンチオマーは、キラルビルディングブロックとして有機合成化学において重要な役割を果たす。環状構造とヒドロキシル基の立体配置により、高い位置選択性を発現する触媒反応や不斉合成の前駆体として優れた特性を示す。特に医薬品中間体や機能性材料の合成において、立体化学的純度の保持が要求される場面で有用性が認められている。熱的安定性に優れ、各種求核試薬との反応性も良好であるため、多段階合成プロセスへの適用が可能である。

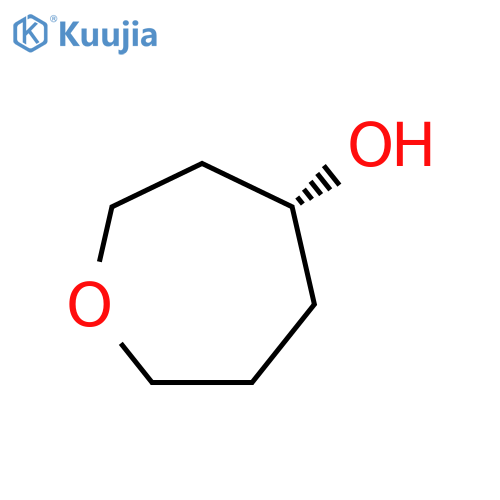

(4R)-oxepan-4-ol structure

商品名:(4R)-oxepan-4-ol

CAS番号:2306255-11-6

MF:C6H12O2

メガワット:116.158282279968

CID:5164965

(4R)-oxepan-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-Oxepanol, (4R)-

- (4R)-oxepan-4-ol

-

- インチ: 1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2/t6-/m1/s1

- InChIKey: XSVKOKYISGWZPQ-ZCFIWIBFSA-N

- ほほえんだ: O1CCC[C@@H](O)CC1

(4R)-oxepan-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM390736-250mg |

(4R)-oxepan-4-ol |

2306255-11-6 | 95%+ | 250mg |

$688 | 2023-03-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548542-1g |

(R)-oxepan-4-ol |

2306255-11-6 | 98% | 1g |

¥17149 | 2023-03-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-500MG |

(4R)-oxepan-4-ol |

2306255-11-6 | 95% | 500MG |

¥ 5,121.00 | 2023-03-16 | |

| Chemenu | CM390736-100mg |

(4R)-oxepan-4-ol |

2306255-11-6 | 95%+ | 100mg |

$458 | 2023-03-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-100MG |

(4R)-oxepan-4-ol |

2306255-11-6 | 95% | 100MG |

¥ 1,920.00 | 2023-03-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-250mg |

(4R)-oxepan-4-ol |

2306255-11-6 | 95% | 250mg |

¥3075.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-100.0mg |

(4R)-oxepan-4-ol |

2306255-11-6 | 95% | 100.0mg |

¥1920.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-1g |

(4R)-oxepan-4-ol |

2306255-11-6 | 95% | 1g |

¥7682.0 | 2024-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548542-500mg |

(R)-oxepan-4-ol |

2306255-11-6 | 98% | 500mg |

¥13720 | 2023-03-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0806-5G |

(4R)-oxepan-4-ol |

2306255-11-6 | 95% | 5g |

¥ 23,047.00 | 2023-03-16 |

(4R)-oxepan-4-ol 関連文献

-

1. Water

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

2306255-11-6 ((4R)-oxepan-4-ol) 関連製品

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2306255-11-6)(4R)-oxepan-4-ol

清らかである:99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g

価格 ($):241.0/385.0/642.0/963.0